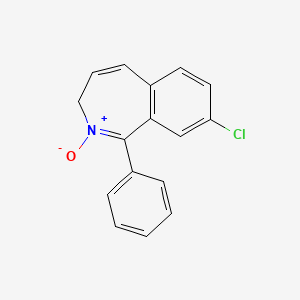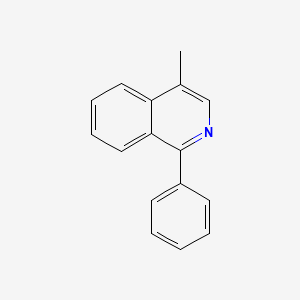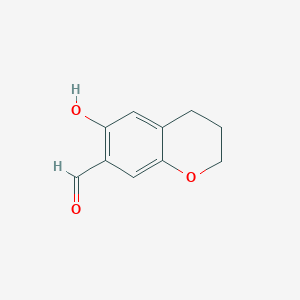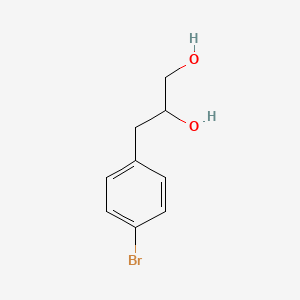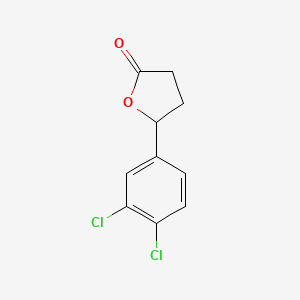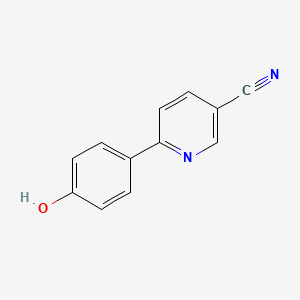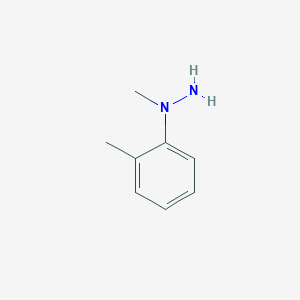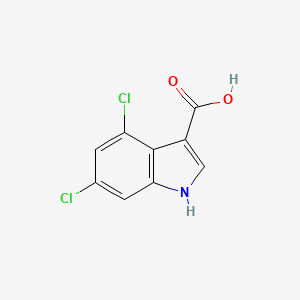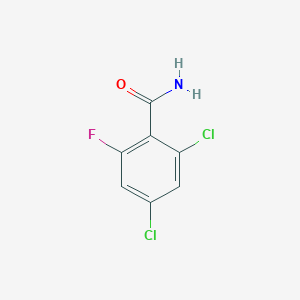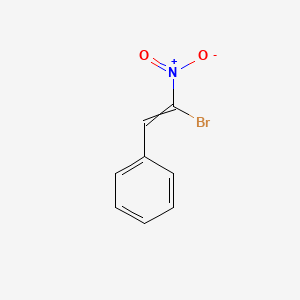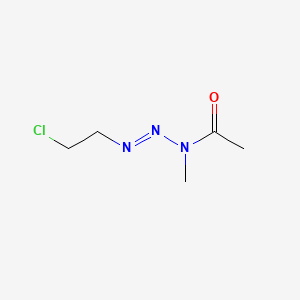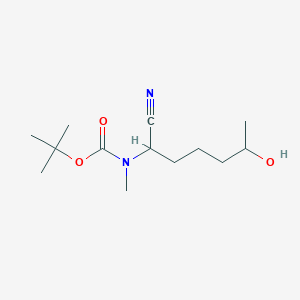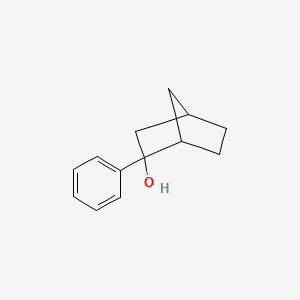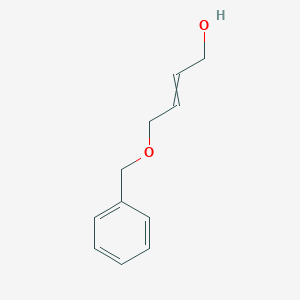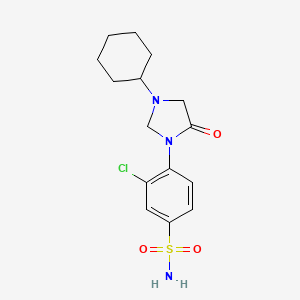
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is a chemical compound that belongs to the class of imidazolidinones It is characterized by the presence of a chlorosulfamoylphenyl group and a cyclohexyl group attached to an imidazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE typically involves the reaction of 2-chloro-4-sulfamoylphenyl isocyanate with cyclohexylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding amides or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding sulfonamide derivative, while oxidation may produce a sulfone.
Wissenschaftliche Forschungsanwendungen
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-(2-chloro-4-sulfamoylphenyl)hydantoin: This compound shares a similar chlorosulfamoylphenyl group but differs in the presence of a phenyl group instead of a cyclohexyl group.
2-Chloro-N-(4-sulfamoylphenyl)acetamide: Another related compound with a chlorosulfamoylphenyl group, but with an acetamide moiety.
Uniqueness
3-CHLORO-4-(3-CYCLOHEXYL-5-OXO-1-IMIDAZOLIDINYL)BENZENESULFONAMIDE is unique due to its specific structural features, such as the cyclohexyl group attached to the imidazolidinone ring
Eigenschaften
CAS-Nummer |
53298-07-0 |
|---|---|
Molekularformel |
C15H20ClN3O3S |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
3-chloro-4-(3-cyclohexyl-5-oxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H20ClN3O3S/c16-13-8-12(23(17,21)22)6-7-14(13)19-10-18(9-15(19)20)11-4-2-1-3-5-11/h6-8,11H,1-5,9-10H2,(H2,17,21,22) |
InChI-Schlüssel |
LDQZXOBSWYSJSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
